(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide
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Overview
Description
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide is an organic compound characterized by the presence of a bromo and methoxy group on a phenyl ring, and a chlorophenyl group attached to a prop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and 2-chloroaniline.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3-bromo-4-methoxybenzaldehyde with 2-chloroaniline in the presence of an acid catalyst.
Cyclization: The intermediate Schiff base undergoes cyclization in the presence of a base such as sodium hydroxide to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide: Lacks the bromo group, which may affect its reactivity and biological activity.
(2E)-3-(3-bromo-4-methoxyphenyl)-N-phenylprop-2-enamide: Lacks the chloro group, which may influence its chemical properties and applications.
Uniqueness
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide is unique due to the presence of both bromo and chloro substituents, which can significantly impact its chemical reactivity and potential applications. These substituents can enhance its ability to participate in various chemical reactions and may also influence its biological activity.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c1-21-15-8-6-11(10-12(15)17)7-9-16(20)19-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,19,20)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJLAJIGXZJCCE-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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